

5-Amino-1-chloroisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-1-chloroisoquinoline

Cat. No.: B1348394

[Get Quote](#)

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and synthesis of **5-Amino-1-chloroisoquinoline**. It also explores a potential, though unconfirmed, biological signaling pathway based on a closely related analogue.

Core Chemical Properties and Structure

5-Amino-1-chloroisoquinoline is a substituted isoquinoline with the chemical formula $C_9H_7ClN_2$ and a molecular weight of 178.62 g/mol .[\[1\]](#)[\[2\]](#) Its structure features an amino group at the 5-position and a chlorine atom at the 1-position of the isoquinoline ring. The presence of these functional groups offers potential for further chemical modifications and biological activity.

Physicochemical Data

While experimental data for the melting point, boiling point, and solubility of **5-Amino-1-chloroisoquinoline** are not readily available in the cited literature, properties of the parent and related compounds can provide estimations. For comparison, 5-aminoisoquinoline has a melting point of 125-128 °C, and 1-chloroisoquinoline has a melting point of 31-36 °C and a boiling point of 274-275 °C at 768 mmHg.[\[3\]](#)[\[4\]](#)

Property	Value	Source
Molecular Formula	C ₉ H ₇ CIN ₂	[1] [2]
Molecular Weight	178.62 g/mol	[1]
CAS Number	374554-54-8	[1] [2]
InChI Key	DDELEGMETMZLAF-UHFFFAOYSA-N	[1]
Appearance	Light yellow solid	[1]

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for **5-Amino-1-chloroisoquinoline** is not available in the searched literature. However, LC-MS data from a synthesis experiment shows a peak at a retention time of 3.17 minutes with (M+1) signals at m/z 179.2 and 181.2, consistent with the molecular weight and isotopic pattern for a monochlorinated compound.[\[1\]](#) For reference, extensive spectral data for the related compound 5-aminoisoquinoline, including ¹H NMR, ¹³C NMR, and IR spectra, are publicly available.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

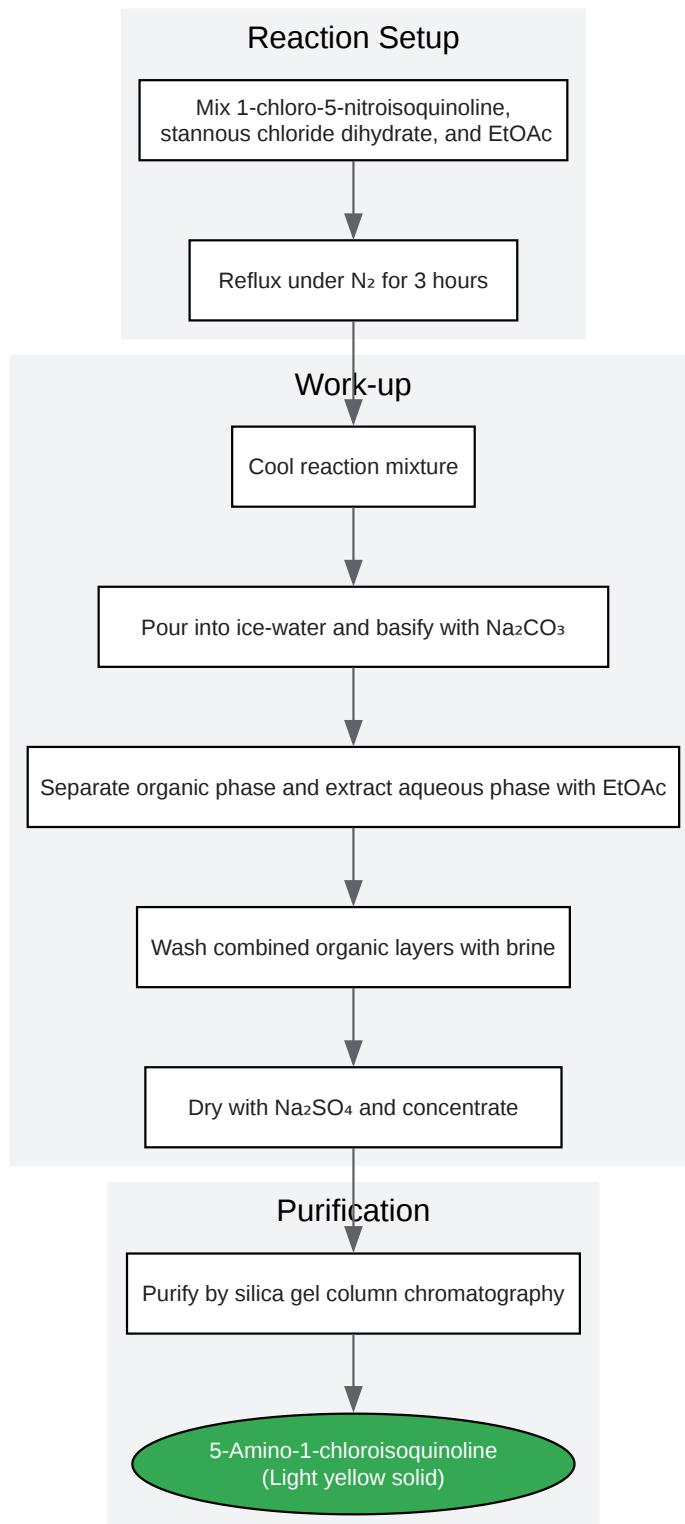
Synthesis of 5-Amino-1-chloroisoquinoline

A detailed protocol for the synthesis of **5-Amino-1-chloroisoquinoline** from 1-chloro-5-nitroisoquinoline has been documented.[\[1\]](#)

Reaction: Reduction of 1-chloro-5-nitroisoquinoline.

Reagents and Materials:

- 1-chloro-5-nitroisoquinoline (450 mg, 0.0022 mol)
- Stannous chloride dihydrate (2.4 g, 0.011 mol)
- Ethyl acetate (EtOAc) (50 mL)
- Ice-water


- Aqueous Sodium Carbonate (Na_2CO_3)
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

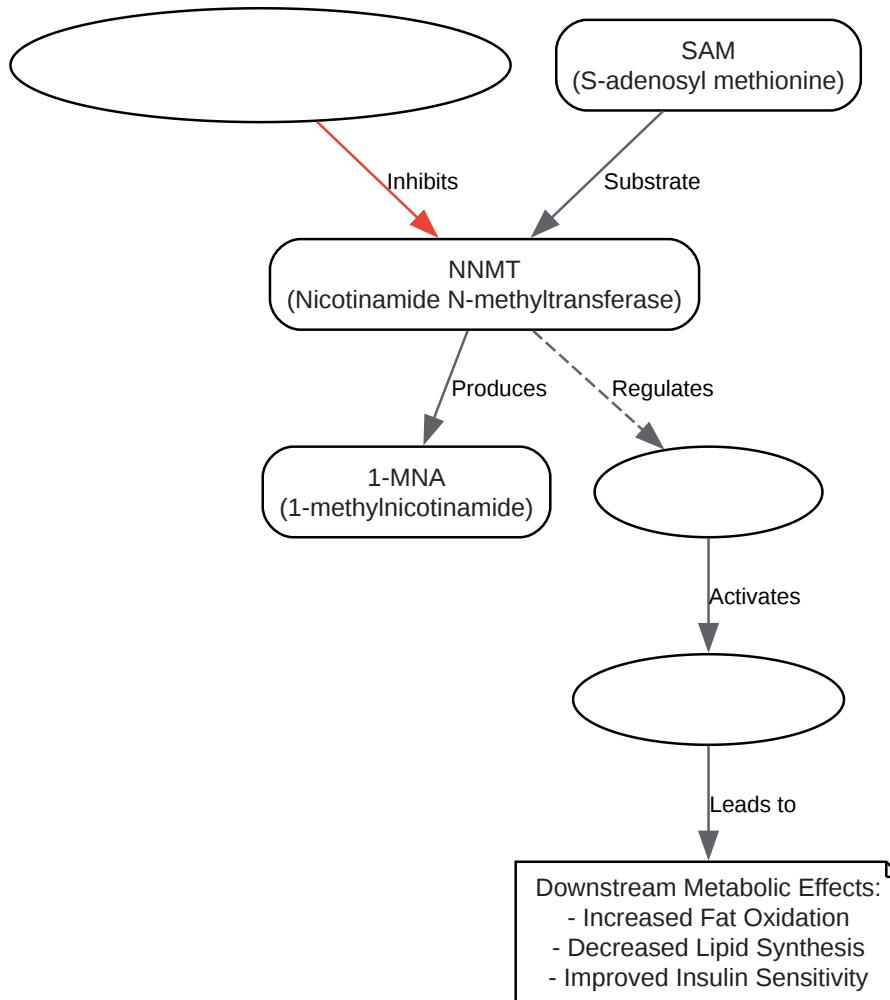
Procedure:

- A mixture of 1-chloro-5-nitroisoquinoline, stannous chloride dihydrate, and EtOAc is stirred under reflux under a nitrogen atmosphere for 3 hours.
- After cooling, the mixture is poured into ice-water and basified to a pH of 10.0 with aqueous Na_2CO_3 .
- The organic phase is separated, and the aqueous phase is extracted with EtOAc.
- The combined organic layers are washed with brine, dried over Na_2SO_4 , and concentrated under vacuum.
- The resulting residue is purified by column chromatography on silica gel to yield the product as a light yellow solid.[1]

The following diagram illustrates the workflow for the synthesis of **5-Amino-1-chloroisoquinoline**.

Experimental Workflow: Synthesis of 5-Amino-1-chloroisoquinoline

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **5-Amino-1-chloroisoquinoline**.


Potential Biological Activity and Signaling Pathway

Direct experimental evidence for the biological activity of **5-Amino-1-chloroisoquinoline** is not available in the reviewed literature. However, the structurally similar compound, 5-amino-1-methylquinolinium (5-amino-1MQ), is a known potent inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).^{[8][9]} NNMT is a cytosolic enzyme that plays a role in cellular metabolism and energy homeostasis.^[10] Its inhibition has been explored as a therapeutic strategy for various conditions, including obesity, type 2 diabetes, and cancer.^{[8][10]}

Given the structural similarity, it is plausible that **5-Amino-1-chloroisoquinoline** could exhibit similar inhibitory activity against NNMT. The following signaling pathway illustrates the mechanism of action of NNMT and the potential impact of an inhibitor like 5-amino-1MQ, which could be analogous for **5-Amino-1-chloroisoquinoline**.

Disclaimer: The following diagram depicts the signaling pathway of an NNMT inhibitor. The activity of **5-Amino-1-chloroisoquinoline** in this pathway is hypothetical and has not been experimentally confirmed.

Hypothetical Signaling Pathway of 5-Amino-1-chloroisoquinoline as an NNMT Inhibitor

[Click to download full resolution via product page](#)

Caption: Potential mechanism of **5-Amino-1-chloroisoquinoline** via NNMT inhibition.

In this proposed pathway, the inhibitor would block the activity of NNMT. This inhibition would lead to an increase in the levels of NAD⁺, a crucial coenzyme in cellular metabolism. Elevated NAD⁺ levels can, in turn, activate sirtuin-1 (SIRT1), a protein associated with a range of beneficial metabolic effects.

Conclusion

5-Amino-1-chloroisoquinoline is a readily synthesizable isoquinoline derivative. While detailed experimental data on its physicochemical properties and biological activity are

currently lacking, its structural similarity to known bioactive molecules, such as the NNMT inhibitor 5-amino-1MQ, suggests that it may be a valuable compound for further investigation in drug discovery and development. Future research should focus on the experimental determination of its chemical properties and the exploration of its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 5-アミノイソキノリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Aminoisoquinoline | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Aminoisoquinoline(1125-60-6) 13C NMR spectrum [chemicalbook.com]
- 7. 5-Aminoisoquinoline(1125-60-6) 1H NMR [m.chemicalbook.com]
- 8. medisearch.io [medisearch.io]
- 9. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptidesciences.com [peptidesciences.com]
- To cite this document: BenchChem. [5-Amino-1-chloroisoquinoline: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1348394#5-amino-1-chloroisoquinoline-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1348394#5-amino-1-chloroisoquinoline-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com